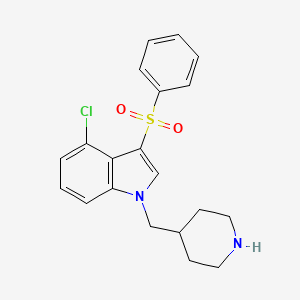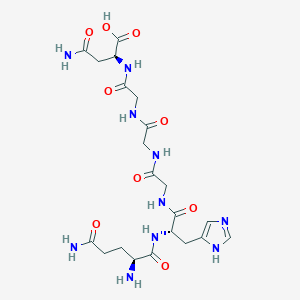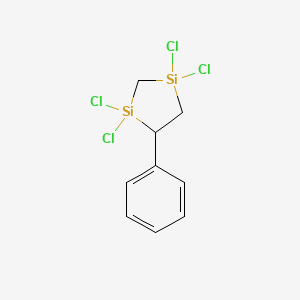
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group and four chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane typically involves the reaction of phenylsilane with tetrachlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane involves its interaction with various molecular targets The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes
類似化合物との比較
Similar Compounds
- 1,1,1,3-Tetrachloro-4-phenylbutane
- 1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene
Uniqueness
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is unique due to the presence of two silicon atoms in its structure, which imparts distinct chemical properties compared to similar compounds
特性
CAS番号 |
653603-28-2 |
|---|---|
分子式 |
C9H10Cl4Si2 |
分子量 |
316.2 g/mol |
IUPAC名 |
1,1,3,3-tetrachloro-4-phenyl-1,3-disilolane |
InChI |
InChI=1S/C9H10Cl4Si2/c10-14(11)6-9(15(12,13)7-14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
AGYBPMJQLDBANY-UHFFFAOYSA-N |
正規SMILES |
C1C([Si](C[Si]1(Cl)Cl)(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

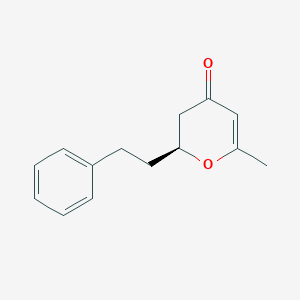

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
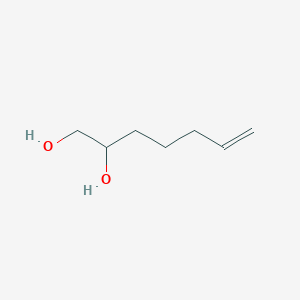
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
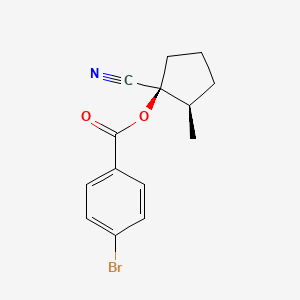
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)

